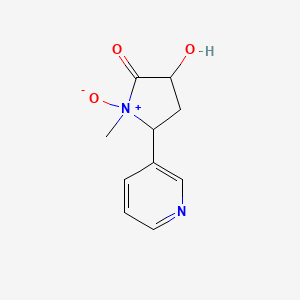![molecular formula C21H22N6O B14363546 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one CAS No. 91707-34-5](/img/structure/B14363546.png)
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is a chemical compound with the molecular formula C21H18N6O It is known for its unique structure, which includes azide groups attached to a cyclohexanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one typically involves the reaction of 2,6-bis[(4-bromophenyl)methyl]-4-methylcyclohexan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Click Chemistry: The azide groups can participate in click reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Major Products Formed
Click Chemistry: The major product is a triazole derivative.
Reduction: The major product is the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one primarily involves the reactivity of the azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for various applications . The azide groups can also be reduced to amines, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone
- 2-Benzyl-5-benzylidene-1-cyclopentanone
Uniqueness
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is unique due to the presence of azide groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications where specific and efficient reactions are required .
Eigenschaften
CAS-Nummer |
91707-34-5 |
|---|---|
Molekularformel |
C21H22N6O |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2,6-bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H22N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,14,17-18H,10-13H2,1H3 |
InChI-Schlüssel |
OOVGOZAOHXHVTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)C(C1)CC2=CC=C(C=C2)N=[N+]=[N-])CC3=CC=C(C=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
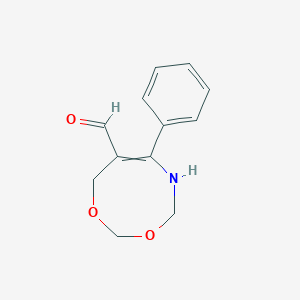

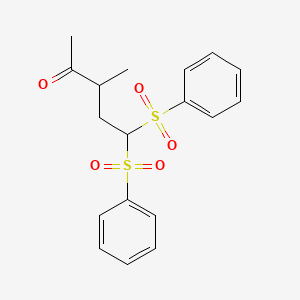

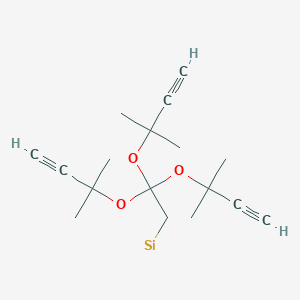

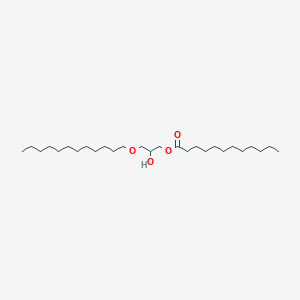
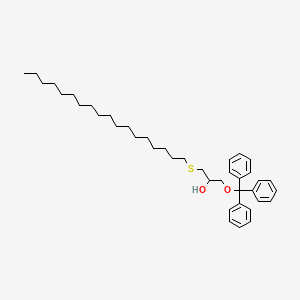
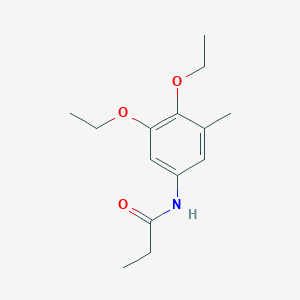
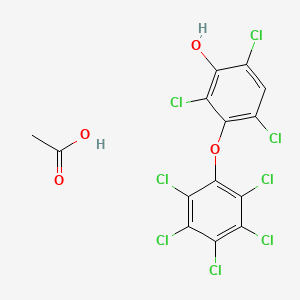
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
